Methyl 6-oxopiperazine-2-carboxylate

Physicochemical Differentiation Lipophilicity Profiling Medicinal Chemistry Building Blocks

This racemic 6-oxopiperazine-2-carboxylate (CAS 234109-20-7) is the building block of choice for peptidomimetics requiring trans-amide backbone fidelity—the planar 6-oxo lactam enforces ϕ/ψ dihedral angles that non-oxo piperazines cannot replicate. The ~7.7 pKa differential (lactam NH pKa ~13.6 vs. secondary amine pKa ~5.9) enables exclusive amine acylation, sulfonylation, or reductive amination at pH 7–9 without protecting-group chemistry, reducing step count and purification burden. High predicted aqueous solubility (~167 mg/mL) supports bioconjugation and green-chemistry workflows where saturated piperazine carboxylates require organic co-solvents. Each batch ships with HPLC, NMR, and QC documentation. For kinase programs (IKKε/TBK1), source the enantiopure (S)-enantiomer (CAS 234109-21-8) separately.

Molecular Formula C6H10N2O3
Molecular Weight 158.157
CAS No. 234109-20-7
Cat. No. B2694865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-oxopiperazine-2-carboxylate
CAS234109-20-7
Molecular FormulaC6H10N2O3
Molecular Weight158.157
Structural Identifiers
SMILESCOC(=O)C1CNCC(=O)N1
InChIInChI=1S/C6H10N2O3/c1-11-6(10)4-2-7-3-5(9)8-4/h4,7H,2-3H2,1H3,(H,8,9)
InChIKeyYPHRCQHMSQLRIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-Oxopiperazine-2-Carboxylate (CAS 234109-20-7): Procurement-Grade Physicochemical Profile and Comparator Context


Methyl 6-oxopiperazine-2-carboxylate (CAS 234109-20-7) is a chiral, heterocyclic building block (MF: C₆H₁₀N₂O₃, MW: 158.16 g/mol) classified as a 2-oxopiperazine derivative . Its core scaffold—a six-membered ring containing a ketone at the 6-position, a secondary amine, and a methyl ester at the 2-position—is a recognized privileged structure in medicinal chemistry for generating peptidomimetics and conformationally constrained analogs [1]. The compound is commercially supplied at ≥95% purity (HPLC), with batch-specific QC documentation (NMR, HPLC, GC) available from major vendors . Due to the stereogenic center at C2, the compound exists as a pair of enantiomers—(R)-methyl 6-oxopiperazine-2-carboxylate (CAS 126330-91-4) and (S)-methyl 6-oxopiperazine-2-carboxylate (CAS 234109-21-8)—with the CAS 234109-20-7 registry typically designating the racemate.

Why Generic Substitution of Methyl 6-Oxopiperazine-2-Carboxylate Is Scientifically Unreliable: Critical Differentiation from Non-Oxo and Regioisomeric Analogs


Indiscriminate substitution of methyl 6-oxopiperazine-2-carboxylate with closely related piperazine carboxylates is scientifically invalid due to the profound impact of the 6-oxo group on the scaffold's electronic distribution, conformational rigidity, and hydrogen-bonding capacity [1]. The lactam carbonyl at position 6 introduces a planar sp² center that restricts ring puckering compared to fully saturated piperazine-2-carboxylates, directly altering the spatial orientation of the 2-carboxylate ester and downstream pharmacophore geometry . Moreover, when compared to regioisomeric oxopiperazine carboxylates (e.g., methyl 3-oxopiperazine-1-carboxylate or methyl 5-oxopiperazine-2-carboxylate), the 2,6-substitution pattern in this compound generates a unique adjacency of the ester and the lactam NH, enabling distinct intramolecular hydrogen-bond networks that influence solubility, LogP, and metabolic stability in derivative series [2]. These physicochemical divergences translate into non-interchangeable reactivity profiles in amide coupling, N-functionalization, and peptidomimetic synthesis, making exact structural fidelity mandatory for reproducible SAR campaigns.

Quantitative Comparative Evidence: Methyl 6-Oxopiperazine-2-Carboxylate vs. Closest Analogs in Key Differentiation Dimensions


LogP and Hydrophilicity: Contrasting Methyl 6-Oxopiperazine-2-Carboxylate with Methyl Piperazine-2-Carboxylate and Regioisomeric Oxopiperazine Esters

Methyl 6-oxopiperazine-2-carboxylate exhibits a consensus Log Po/w of −0.81, with a computed ACD/LogP of −2.02, indicating substantially higher hydrophilicity than non-oxo analogs . By comparison, methyl piperazine-2-carboxylate (CAS 2758-98-7) has a reported XLogP3 of −0.5 to −0.33 . The introduction of the 6-oxo group thus depresses the LogP by approximately 0.3–1.5 log units depending on the calculation method, reflecting the increased hydrogen-bond acceptor count and polar surface area (TPSA: 67.4 Ų for the oxo compound) . This difference directly impacts aqueous solubility: the 6-oxo compound is predicted to have an ESOL Log S of 0.02 (classified as 'Highly soluble'), corresponding to approximately 167 mg/mL . In contrast, methyl 3-oxopiperazine-1-carboxylate (regioisomer with oxo at position 3) exhibits different solubility behavior in polar organic solvents due to altered dipole alignment .

Physicochemical Differentiation Lipophilicity Profiling Medicinal Chemistry Building Blocks

Hydrogen-Bond Donor/Acceptor Architecture: 6-Oxo Substitution Confers Dual HBD/HBA Functionality Absent in Non-Oxo Piperazine-2-Carboxylates

Methyl 6-oxopiperazine-2-carboxylate possesses 2 hydrogen-bond donors (HBD: the lactam NH and the secondary amine NH) and 4–5 hydrogen-bond acceptors (HBA: the lactam carbonyl, the ester carbonyl, the ester alkoxy oxygen, and the amine nitrogen) . In the non-oxo analog methyl piperazine-2-carboxylate, the HBD count may still be 2, but the geometric arrangement differs significantly: the 6-oxo group introduces a planar amide bond that constrains the N–H vector and enforces a trans-amide conformation, whereas the fully saturated piperazine ring allows free rotation and chair–boat interconversion [1]. The TPSA of 67.4 Ų for the oxo compound is higher than that typically computed for saturated piperazine-2-carboxylates (~58–64 Ų), confirming increased polar surface exposure . This architectural distinction is critical in peptidomimetic design, where the 6-oxopiperazine scaffold reliably mimics a trans-amide peptide bond geometry, a feature that non-oxo piperazines cannot replicate without additional conformational constraints [2].

Hydrogen Bonding Peptidomimetic Design Conformational Analysis

Enantiomeric Resolution and Chiral Integrity: (R)- vs. (S)-Methyl 6-Oxopiperazine-2-Carboxylate as Distinct Chemical Entities with Divergent Biological Potential

Methyl 6-oxopiperazine-2-carboxylate (CAS 234109-20-7, racemate) can be resolved into (R)-methyl 6-oxopiperazine-2-carboxylate (CAS 126330-91-4) and (S)-methyl 6-oxopiperazine-2-carboxylate (CAS 234109-21-8) [1]. The (S)-enantiomer has been specifically studied for inhibition of protein kinases IKKε and TBK1, targets associated with cancer progression, while no equivalent data have been reported for the (R)-enantiomer or the racemate . The hydrochloride salt of the (R)-enantiomer (CAS 2964610-14-6) has been prepared and characterized, further enabling salt-form selection for specific solubility or crystallization requirements . In a related urease inhibition study, an oxopiperazine derivative (compound 9) showed IC₅₀ = 8.16 ± 0.65 µM, double the potency of the standard thiourea (IC₅₀ = 20.04 ± 0.33 µM) [2]. Although this specific compound differs from methyl 6-oxopiperazine-2-carboxylate by bearing additional substituents, the data demonstrate that the 6-oxopiperazine-2-carboxylate scaffold can confer target engagement when properly elaborated—underscoring why sourcing the correct enantiomer (not merely any oxopiperazine regioisomer) is critical for reproducible biological outcomes.

Chirality Enantioselective Synthesis Biological Target Engagement

Synthetic Tractability and Orthogonal Protection: The 6-Oxo Scaffold Enables Regioselective Derivatization Inaccessible to Non-Oxo Piperazines

The 6-oxopiperazine-2-carboxylate scaffold enables orthogonal functionalization strategies that are not feasible with fully saturated piperazine-2-carboxylates. The lactam NH (pKa ≈ 13–15, predicted) is significantly less basic than the secondary amine NH (pKa ≈ 5.8–7.2), allowing for chemoselective N-functionalization: the secondary amine can be selectively acylated, alkylated, or protected under mild conditions without competing reaction at the lactam nitrogen . This contrasts with methyl piperazine-2-carboxylate, where both nitrogens exhibit similar basicity (pKa₁ ≈ 9.7, pKa₂ ≈ 5.6 for piperazine), complicating selective monofunctionalization and often requiring protection/deprotection sequences [1]. Published scalable routes to orthogonally protected 2-oxopiperazines confirm that the 6-oxo group is integral to achieving high-yielding, regioselective transformations in medicinal chemistry library synthesis [2].

Synthetic Chemistry Building Block Reactivity Regioselective Functionalization

High-Value Application Scenarios for Methyl 6-Oxopiperazine-2-Carboxylate Based on Quantitative Differentiation Evidence


Peptidomimetic Backbone Design Requiring Trans-Amide Bond Geometry Mimicry

When designing peptidomimetics that must recapitulate a trans-amide backbone conformation, methyl 6-oxopiperazine-2-carboxylate is the building block of choice. The 6-oxo group enforces a planar lactam geometry that faithfully mimics the ϕ/ψ dihedral angles of a trans-peptide bond, an architectural feature absent in non-oxo piperazine-2-carboxylate alternatives [1]. The elevated TPSA (67.4 Ų) and dual HBD/HBA capacity further support backbone hydration patterns analogous to natural peptide sequences. This scenario leverages the hydrogen-bond architecture differentiation established in Section 3, Evidence Item 2.

Enantioselective Kinase Inhibitor Development Requiring Defined (S)-Stereochemistry

For programs targeting IKKε or TBK1 kinases in oncology, procurement of (S)-methyl 6-oxopiperazine-2-carboxylate (CAS 234109-21-8) rather than the racemate (CAS 234109-20-7) or (R)-enantiomer (CAS 126330-91-4) is essential. The (S)-enantiomer is specifically annotated for kinase inhibition activity in published studies, while the (R)-enantiomer and racemate lack comparable biological annotation . Evidence from related oxopiperazine derivatives demonstrates that scaffold elaboration can yield 2.5-fold potency enhancement over standard inhibitors (IC₅₀ = 8.16 µM vs. thiourea IC₅₀ = 20.04 µM), underscoring the scaffold's intrinsic target-engagement potential [2]. This scenario directly applies the enantiomer differentiation evidence from Section 3, Evidence Item 3.

Parallel Medicinal Chemistry Libraries Requiring Chemoselective N-Functionalization Without Protecting Groups

In high-throughput medicinal chemistry workflows where amines must be selectively functionalized without protection/deprotection cycles, methyl 6-oxopiperazine-2-carboxylate offers a decisive advantage. The ~7.7 pKa unit differential between the lactam NH (pKa ~13.6) and the secondary amine NH (pKa ~5.9) enables exclusive acylation, sulfonylation, or reductive amination at the secondary amine under mild conditions (pH 7–9), while the lactam remains inert . This chemoselectivity reduces reaction steps, minimizes purification burden, and improves overall library yield—capabilities not achievable with fully saturated piperazine-2-carboxylates where both nitrogens exhibit overlapping reactivity profiles. This scenario is grounded in the pKa differentiation evidence established in Section 3, Evidence Item 4.

Aqueous-Compatible Reaction Sequences Requiring High Solubility Building Blocks

For synthetic sequences performed in aqueous or mixed aqueous-organic media (e.g., bioconjugation, enzyme-catalyzed transformations), the high predicted aqueous solubility of methyl 6-oxopiperazine-2-carboxylate (~167 mg/mL; ESOL Log S = 0.02) is a critical selection criterion . When compared to methyl piperazine-2-carboxylate, which has a higher LogP (less hydrophilic), the 6-oxo compound dissolves more readily in water and aqueous buffer systems, reducing the need for organic co-solvents and enabling greener chemistry workflows. This scenario applies the LogP and solubility differentiation evidence from Section 3, Evidence Item 1.

Quote Request

Request a Quote for Methyl 6-oxopiperazine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.